2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
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Description
2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H27N5O2S2 and its molecular weight is 469.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the activity of the alpha1-adrenergic receptors . These changes can lead to various downstream effects, including alterations in smooth muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the presence of other molecules in the body, the pH of the environment, and the temperature . These factors can affect how the compound interacts with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
The compound has been studied for its affinity towards alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes . The compound interacts with these receptors, potentially influencing their function .
Cellular Effects
The cellular effects of 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide are largely tied to its interactions with alpha1-adrenergic receptors . These receptors are involved in numerous cellular processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The compound’s molecular mechanism of action is thought to involve binding to alpha1-adrenergic receptors . This binding could potentially influence the receptor’s activity, leading to changes in cellular signaling pathways .
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S2/c1-30-20-9-7-19(8-10-20)27-13-15-28(16-14-27)22-25-26-23(32-22)31-17-21(29)24-12-11-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYYCPVWLBYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.